molecular formula C8H17ClN2O B8255707 N-(5-Aminopentyl)acrylamide hydrochloride

N-(5-Aminopentyl)acrylamide hydrochloride

Cat. No.: B8255707
M. Wt: 192.68 g/mol
InChI Key: XLEQYAVXKYLYMP-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)acrylamide hydrochloride is a chemical compound with the molecular formula C8H16N2O.ClH and a molecular weight of 192.69 g/mol . This compound is known for its unique structure, which includes an amide group and a hydrochloride salt, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)acrylamide hydrochloride typically involves the reaction of 5-aminopentylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)acrylamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Aminopentyl)acrylamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)acrylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-aminopentyl)prop-2-enamide
  • N-(5-aminopentyl)prop-2-enamide;hydrobromide
  • N-(5-aminopentyl)prop-2-enamide;hydroiodide

Uniqueness

N-(5-Aminopentyl)acrylamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This property makes it more suitable for various applications, particularly in aqueous environments .

Properties

IUPAC Name

N-(5-aminopentyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-5-3-4-6-9;/h2H,1,3-7,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEQYAVXKYLYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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